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Compound of Interest

Compound Name: Ribocil B

Cat. No.: B560550 Get Quote

Dieses technische Support-Center richtet sich an Forscher, Wissenschaftler und Fachleute aus

der Arzneimittelentwicklung, die mit Ribocil B arbeiten. Es bietet detaillierte Anleitungen zur

Fehlerbehebung und häufig gestellte Fragen (FAQs) im Frage-Antwort-Format, um spezifische

Probleme zu lösen, die während der experimentellen Anwendung auftreten können.

Häufig gestellte Fragen (FAQs)
F1: Was ist Ribocil B und wie wirkt es?

A1: Ribocil B ist das aktive S-Enantiomer der racemischen Verbindung Ribocil. Es ist ein

selektiver Inhibitor des bakteriellen FMN-Riboschalters.[1][2] Ribocil B ahmt den natürlichen

Liganden Flavinmononukleotid (FMN) nach und bindet an den Riboschalter. Diese Bindung

induziert eine Konformationsänderung im Riboschalter, die die Expression des ribB-Gens

hemmt.[3] Das ribB-Gen ist für die Riboflavin-Biosynthese essentiell. Durch die Hemmung wird

die Riboflavin-Produktion reduziert, was letztendlich das Bakterienwachstum hemmt.[1][3]

F2: Welches antibakterielle Spektrum hat Ribocil B?

A2: Die Forschung hat gezeigt, dass Ribocil und seine Analoga, wie Ribocil-C, Aktivität gegen

eine Reihe von Bakterien zeigen, insbesondere gegen solche, bei denen der FMN-

Riboschalter das ribB-Gen reguliert.[4] Die Aktivität wurde unter anderem in Escherichia coli

nachgewiesen.[1] Die Wirksamkeit gegen spezifische Stämme kann variieren und muss

experimentell bestimmt werden.
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F3: Was ist der Unterschied zwischen Ribocil A, B und C?

A3: Ribocil wurde ursprünglich als racemisches Gemisch (eine Mischung aus zwei

Enantiomeren) identifiziert. Die Trennung dieses Gemisches ergab Ribocil-A (das R-

Enantiomer) und Ribocil-B (das S-Enantiomer).[1] Experimentelle Daten zeigen, dass Ribocil-B

fast die gesamte hemmende Aktivität auf die Riboflavin-Synthese und das Bakterienwachstum

ausübt.[1][2] Ribocil-C ist ein Analogon von Ribocil-B, das entwickelt wurde, um eine höhere

antibakterielle Aktivität zu erzielen.[5]

F4: Kann die Aktivität von Ribocil B durch Bestandteile des Kulturmediums beeinflusst

werden?

A4: Ja, die antibakterielle Aktivität von Ribocil B kann durch exogenes Riboflavin im

Kulturmedium vollständig unterdrückt werden.[1][2] Da Ribocil B die de novo-Synthese von

Riboflavin hemmt, können Bakterien, die Riboflavin aus dem Medium aufnehmen können, die

hemmende Wirkung umgehen. Daher ist die Verwendung von Medien mit niedrigem oder

keinem Riboflavingehalt für Suszeptibilitätstests entscheidend.

Anleitungen zur Fehlerbehebung
Problem 1: Hohe oder nicht nachweisbare minimale Hemmkonzentration (MHK) von Ribocil B.

F: Warum beobachte ich sehr hohe oder keine MHK-Werte für Ribocil B gegen meine

Bakterienstämme?

A1: Überprüfen Sie die Zusammensetzung Ihres Kulturmediums. Standardmedien wie

Mueller-Hinton-Bouillon können Spuren von Riboflavin enthalten, die die Wirkung von

Ribocil B antagonisieren. Verwenden Sie definierte Minimalmedien ohne Riboflavin-

Zusatz, um eine genaue Bestimmung der MHK zu gewährleisten.[1]

A2: Stellen Sie sicher, dass der FMN-Riboschalter im Zielorganismus das ribB-Gen

reguliert. Die Wirksamkeit von Ribocil B ist spezifisch für Bakterien, bei denen dieser

Regulationsmechanismus vorhanden ist.[4] Überprüfen Sie die Genomdatenbanken für

Ihren spezifischen Stamm.

A3: Berücksichtigen Sie die Löslichkeit und Stabilität von Ribocil B. Stellen Sie sicher,

dass Ribocil B in Ihrem Testmedium vollständig gelöst ist. Die Verwendung von DMSO
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als Lösungsvermittler ist üblich, aber die Endkonzentration von DMSO sollte das

Bakterienwachstum nicht beeinträchtigen.[3] Informationen zur Löslichkeit deuten darauf

hin, dass Lösungsvermittler wie PEG300, Tween-80 oder Maisöl in Kombination mit

DMSO verwendet werden können, um die Löslichkeit zu verbessern.[3]

Problem 2: Inkonsistente oder nicht reproduzierbare Ergebnisse bei Synergietests (z. B.

Checkerboard-Assay).

F: Meine Ergebnisse aus den Checkerboard-Assays zur Untersuchung der Synergie von

Ribocil B mit anderen Antibiotika sind nicht konsistent. Was könnten die Ursachen sein?

A1: Standardisieren Sie das Inokulum. Eine inkonsistente Dichte des bakteriellen

Inokulums ist eine häufige Fehlerquelle bei Suszeptibilitätstests. Stellen Sie sicher, dass

die Trübung des Inokulums (z. B. nach dem McFarland-Standard) vor jedem Experiment

genau eingestellt wird.[6]

A2: Achten Sie auf die genaue Vorbereitung der Verdünnungsreihen. Fehler bei der

seriellen Verdünnung der zu testenden Substanzen können zu erheblichen Abweichungen

führen. Verwenden Sie kalibrierte Pipetten und überprüfen Sie Ihre Berechnungen

sorgfältig.

A3: Beachten Sie die Interpretation des Fractional Inhibitory Concentration Index (FICI).

Es gibt unterschiedliche Interpretationskriterien für den FICI-Wert. Ein Wert von ≤ 0,5 wird

allgemein als Synergie angesehen, während Werte zwischen 0,5 und 4 als additiv oder

indifferent interpretiert werden können.[7] Definieren Sie Ihre Kriterien vorab und wenden

Sie diese konsequent an.

A4: Berücksichtigen Sie die Möglichkeit von "Trailing Growth". Bei manchen Bakterien-

Wirkstoff-Kombinationen kann ein schwaches Wachstum über mehrere

Verdünnungsstufen beobachtet werden, was die Bestimmung des Endpunktes erschwert.

Definieren Sie den Endpunkt klar, z. B. als die Konzentration, die ≥80% des Wachstums

hemmt.

Problem 3: Ribocil B zeigt in vitro Aktivität, aber keine Wirksamkeit in einem Infektionsmodell.

F: Ribocil B ist in meinen in vitro-Assays wirksam, zeigt aber in meinem Tiermodell keine

antibakterielle Wirkung. Woran könnte das liegen?
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A1: Bioverfügbarkeit und Pharmakokinetik. Ribocil B könnte im Tiermodell eine geringe

Bioverfügbarkeit, eine schnelle Metabolisierung oder eine schnelle Ausscheidung

aufweisen, was zu subtherapeutischen Konzentrationen am Infektionsort führt.

A2: Riboflavin-Verfügbarkeit in vivo. Der Wirt kann eine ausreichende Menge an Riboflavin

bereitstellen, die von den Bakterien aufgenommen wird und so die Wirkung von Ribocil B
aufhebt.[5] Dies ist ein bekannter Faktor, der die in vivo-Wirksamkeit von FMN-

Riboschalter-Inhibitoren beeinflussen kann.

A3: Plasmaproteinbindung. Eine hohe Bindung von Ribocil B an Plasmaproteine kann die

freie, aktive Konzentration des Wirkstoffs reduzieren.

Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die verfügbaren quantitativen Daten zur Aktivität von Ribocil und

seinen Analoga zusammen.

Verbindung Test
Organismus/S
ystem

Ergebnis Referenz

Ribocil
Reportergen-

Expression
E. coli EC50 = 0,3 µM [1]

Ribocil
Hemmung des

Zellwachstums
E. coli MB5746

Signifikante

Hemmung bei

0,3 µM

[8]

Ribocil B
Bindungsaffinität

(KD)

E. coli FMN-

Riboschalter-

Aptamer

13 nM [1]

Ribocil-C MHK

Methicillin-

resistenter S.

aureus (MRSA)

0,5 mg/mL [3]

Detaillierte experimentelle Protokolle
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Protokoll 1: Bestimmung der minimalen
Hemmkonzentration (MHK) mittels Mikrodilution in
Bouillon

Vorbereitung des Inokulums:

Einige Kolonien des zu testenden Bakterienstammes von einer frischen Agarplatte in

steriler Kochsalzlösung oder Puffer suspendieren.

Die Trübung der Suspension auf 0,5 nach dem McFarland-Standard einstellen (entspricht

ca. 1,5 x 10^8 KBE/ml).

Diese Suspension 1:100 in einem geeigneten, Riboflavin-freien Kulturmedium (z.B. M9-

Minimalmedium) verdünnen, um eine Konzentration von ca. 1,5 x 10^6 KBE/ml zu

erhalten.

Vorbereitung der Ribocil B-Verdünnungen:

Eine Stammlösung von Ribocil B in 100% DMSO herstellen.

Eine serielle zweifache Verdünnungsreihe von Ribocil B in einer 96-Well-Platte mit dem

Riboflavin-freien Medium erstellen. Die Endkonzentration von DMSO in den Wells sollte

1% nicht überschreiten.

Inokulation und Inkubation:

Jedes Well der 96-Well-Platte (einschließlich Positiv- und Negativkontrollen) mit 50 µl der

vorbereiteten Bakteriensuspension inokulieren, um eine Endkonzentration von ca. 5 x

10^5 KBE/ml zu erreichen.

Die Platte bei 37°C für 18-24 Stunden inkubieren.

Auswertung:

Die MHK ist die niedrigste Konzentration von Ribocil B, bei der kein sichtbares Wachstum

zu beobachten ist.
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Protokoll 2: Checkerboard-Assay zur Bestimmung von
Synergieeffekten

Vorbereitung der Platten:

In einer 96-Well-Platte wird Antibiotikum A entlang der horizontalen Achse (Spalten) in

serieller Verdünnung zugegeben.

Ribocil B wird entlang der vertikalen Achse (Reihen) in serieller Verdünnung zugegeben.

Das Ergebnis ist eine Matrix von Konzentrationskombinationen.

Inokulation und Inkubation:

Die Platte wird wie im MHK-Protokoll beschrieben mit dem Bakterienstamm inokuliert und

inkubiert.

Datenerfassung und Berechnung des FICI:

Nach der Inkubation wird die MHK für jede Substanz allein und in jeder Kombination

bestimmt.

Der Fractional Inhibitory Concentration Index (FICI) wird wie folgt berechnet:

FIC von Ribocil B = (MHK von Ribocil B in Kombination) / (MHK von Ribocil B allein)

FIC von Antibiotikum A = (MHK von Antibiotikum A in Kombination) / (MHK von

Antibiotikum A allein)

FICI = FIC von Ribocil B + FIC von Antibiotikum A

Interpretation der Ergebnisse:

Synergie: FICI ≤ 0,5

Additivität/Indifferenz: 0,5 < FICI ≤ 4

Antagonismus: FICI > 4
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Visualisierungen
Wirkmechanismus von Ribocil B

FMN-Riboschalter (5'-UTR der ribB mRNA) Genexpression

Ribocil B Aptamer-Domäne
 bindet kompetitiv

FMN (natürlicher Ligand)  natürliche Bindung

Expressionsplattform

 induziert Konformations-
änderung Vorzeitige Transkriptionstermination führt zu ribB-Gen

 hemmt Expression von
Riboflavin-Synthase

 codiert für
Riboflavin (Vitamin B2)

 synthetisiert
Bakterienwachstum

 essentiell für

Click to download full resolution via product page

Abbildung 1: Signalweg des Wirkmechanismus von Ribocil B.

Experimenteller Workflow zur Optimierung der
antibakteriellen Aktivität
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Start: Auswahl von Bakterienstämmen

1. MHK-Bestimmung für Ribocil B
(Riboflavin-freies Medium)

2. Auswahl von Partner-Antibiotika
(unterschiedliche Wirkmechanismen)

3. Checkerboard-Assay
(Ribocil B + Partner-Antibiotikum)

4. Berechnung des FICI

5. Interpretation der Ergebnisse

Synergie (FICI ≤ 0,5)
Weiterführende Tests (z.B. Time-Kill-Assay)

 Ja

Keine Synergie (FICI > 0,5)
Neues Partner-Antibiotikum auswählen

 Nein

Ende: Identifizierte synergistische Kombination

Click to download full resolution via product page

Abbildung 2: Workflow zur Untersuchung synergistischer Effekte.
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Logischer Entscheidungsbaum zur Fehlerbehebung bei
hohen MHK-Werten

Problem: Hoher MHK-Wert für Ribocil B

Ist das Kulturmedium
Riboflavin-frei?

Reguliert der FMN-Riboschalter
das ribB-Gen im Zielstamm?

 Ja

Lösung: Definiertes
Minimalmedium verwenden

 Nein

Ist Ribocil B vollständig
im Medium gelöst?

 Ja

Lösung: Ziel validieren
(z.B. Genom-Analyse)

 Nein

Liegt eine bekannte Resistenzmutation
im Riboschalter vor?

 Ja

Lösung: Lösungs-
mittel optimieren

 Nein

Lösung: Riboschalter-
Sequenzierung

 Unbekannt

Ergebnis ist wahrscheinlich valide:
Stamm ist intrinsisch weniger empfindlich

 Nein

Click to download full resolution via product page
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Abbildung 3: Entscheidungsbaum zur Fehlerbehebung bei hohen MHK-Werten.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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